

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromoindazole Derivatives

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Compound of Interest

Compound Name: *Methyl 3-bromo-1H-indazole-7-carboxylate*

Cat. No.: B1394563

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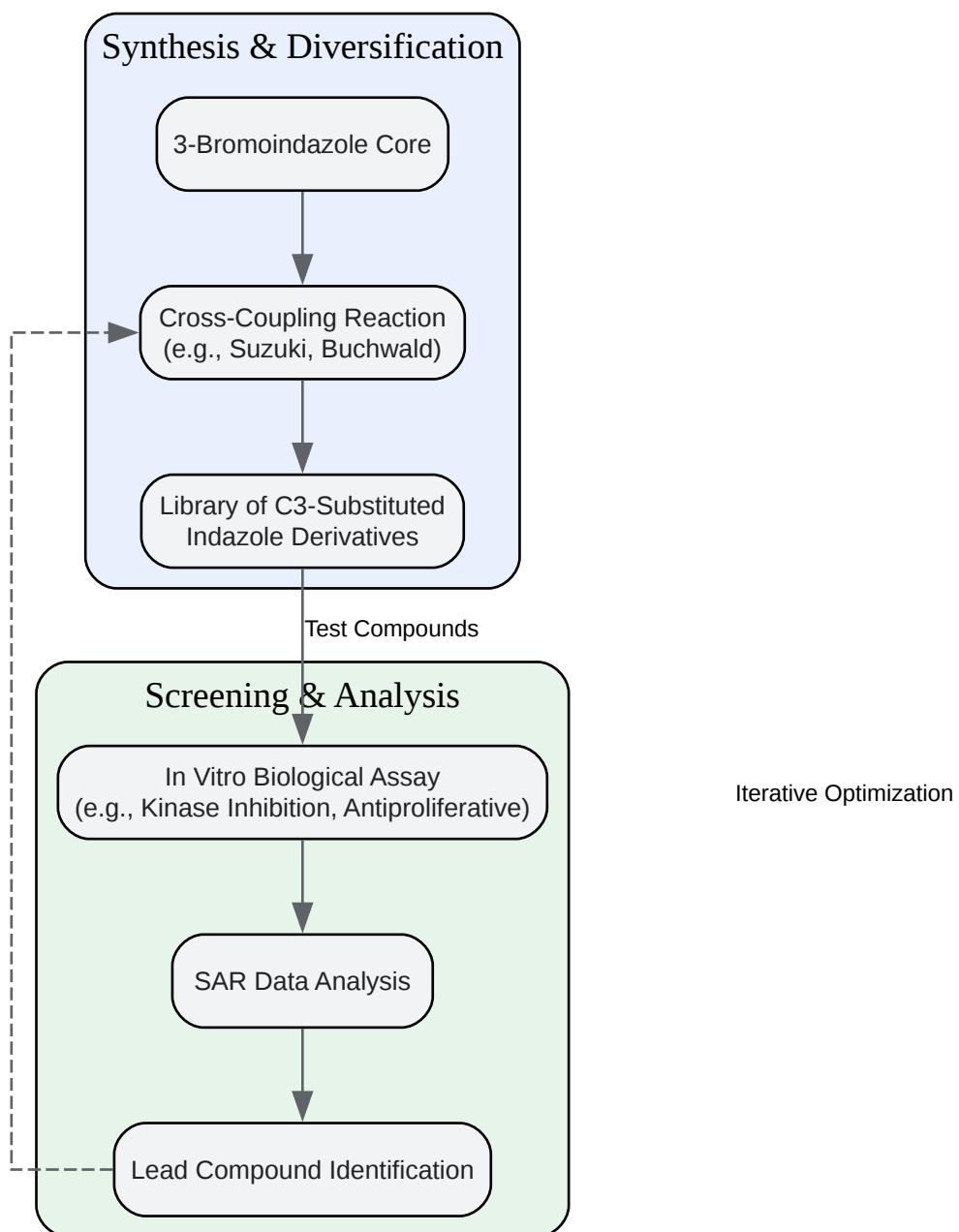
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[\[1\]](#)[\[2\]](#) Its unique bicyclic aromatic structure allows it to serve as a versatile template for designing inhibitors of various enzymes, particularly protein kinases.[\[3\]](#) This guide focuses on a specific, highly valuable starting point for drug discovery: the 3-bromoindazole core. The strategic placement of a bromine atom at the C3 position creates a reactive handle, enabling extensive chemical exploration through modern cross-coupling reactions. This transforms the relatively inert parent molecule into a launchpad for potent and selective therapeutic agents.

Here, we provide an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-bromoindazole derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities, grounding our discussion in experimental data and established biochemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.

The Strategic Importance of the 3-Bromo Substituent

The bromine atom at the C3 position of the indazole ring is more than a simple substituent; it is a key synthetic enabler. While a parent 3-bromoindazole may exhibit minimal biological activity on its own, its true value lies in its capacity for chemical diversification.^[1] It serves as an ideal electrophilic partner in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled installation of a wide array of functional groups, which is the fundamental basis for SAR exploration.

The workflow for leveraging this synthetic handle typically involves a multi-step process beginning with the synthesis of the 3-bromoindazole core, followed by diversification and subsequent biological screening to identify structure-activity trends.



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